molecular formula C11H12FNO B8009274 3-(4-Fluorophenyl)-N,N-dimethylacrylamide

3-(4-Fluorophenyl)-N,N-dimethylacrylamide

Cat. No.: B8009274
M. Wt: 193.22 g/mol
InChI Key: KOJWKVLQXCILPY-VMPITWQZSA-N
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Description

3-(4-Fluorophenyl)-N,N-dimethylacrylamide (CAS 1081556-24-2) is a fluorinated acrylamide derivative of interest in chemical research and development, particularly in the synthesis of advanced polymers. With a molecular formula of C11H12FNO and a molecular weight of 193.22, this compound should be stored sealed in a dry, environment at room temperature . As a building block for functional polymers, this compound shares structural similarities with N,N-dimethylacrylamide (DMAA), a monomer widely used to create hydrogels for environmental remediation. DMAA-based hydrogels are investigated for their ability to remove hazardous heavy metal ions and cationic dyes from wastewater through mechanisms like electrostatic interaction and hydrogen bonding . The incorporation of a fluorophenyl group may further tailor the properties of resulting materials for specific research applications. This product is intended for research purposes only and is not meant for human, veterinary, or household use. Researchers should refer to the Safety Datasheet for detailed hazard information, which includes warnings of potential skin irritation (H317) and serious eye irritation (H319) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-fluorophenyl)-N,N-dimethylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c1-13(2)11(14)8-5-9-3-6-10(12)7-4-9/h3-8H,1-2H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJWKVLQXCILPY-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C=CC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)/C=C/C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 4 Fluorophenyl N,n Dimethylacrylamide

Established Synthetic Routes and Reaction Mechanisms

The traditional synthesis of compounds like 3-(4-Fluorophenyl)-N,N-dimethylacrylamide typically relies on multi-step sequences involving the formation of a cinnamic acid derivative followed by amidation.

Classical Approaches to Acrylamide (B121943) Synthesis with Fluorinated Aromatic Moieties

One of the most fundamental and widely practiced methods for synthesizing N,N-disubstituted acrylamides involves the reaction of a corresponding acryloyl chloride with a secondary amine. For the target molecule, this would involve the synthesis of 3-(4-fluorophenyl)acryloyl chloride as a key intermediate. This precursor is commonly prepared from 4-fluorocinnamic acid, which itself can be synthesized via several classical methods, such as the Perkin or Knoevenagel condensation reactions using 4-fluorobenzaldehyde (B137897) as a starting material.

Another established industrial method for producing N,N-dimethylacrylamide involves a three-step process known as the amine adduct method, which starts with inexpensive raw materials like methyl acrylate (B77674) and dimethylamine (B145610). google.com This process includes:

Adduction: A Michael addition of dimethylamine to methyl acrylate to protect the double bond, forming methyl 3-(dimethylamino)propanoate. google.com

Amidation: The resulting ester adduct is then reacted with more dimethylamine, typically in the presence of a strong base catalyst, to form the amide adduct, 3-(dimethylamino)-N,N-dimethylpropanamide. google.com

Pyrolysis: The amide adduct undergoes thermal decomposition (pyrolysis) to eliminate a molecule of dimethylamine, yielding the final product, N,N-dimethylacrylamide. google.com

Adapting this to synthesize the target compound would require starting with methyl 3-(4-fluorophenyl)acrylate.

A different approach involves the reaction of 2-alkenyl azlactones with nucleophiles. While often used with alcohols to produce acrylamide-functional monomers, this chemistry highlights a pathway for creating the acrylamide backbone. google.com

Table 1: Comparison of Classical Synthetic Routes
Synthetic RouteKey PrecursorsGeneral Reaction TypeKey AdvantagesKey Challenges
Acyl Chloride Route4-Fluorocinnamic acid, Thionyl chloride, DimethylamineCondensation, AcylationHigh reactivity, Generally good yieldsRequires handling of corrosive reagents (e.g., SOCl₂)
Amine Adduct Method (Adapted)Methyl 3-(4-fluorophenyl)acrylate, DimethylamineMichael Addition, Amidation, PyrolysisUtilizes inexpensive starting materialsMulti-step process, requires high-temperature pyrolysis
Azlactone Route2-Alkenyl azlactone, DimethylamineRing-opening reactionEfficacious synthesis with no by-productsRequires synthesis of the specific azlactone precursor google.com

Mechanistic Investigations of Key Synthesis Steps

The mechanisms underpinning these classical syntheses are well-understood.

Acyl Chloride Amidation: The reaction between 3-(4-fluorophenyl)acryloyl chloride and dimethylamine proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond.

Heck Reaction (for Cinnamic Acid Precursor): The synthesis of the 3-(4-fluorophenyl)acrylate precursor can be achieved via the palladium-catalyzed Heck reaction, coupling 4-fluoro-iodobenzene with methyl acrylate. The catalytic cycle involves:

Oxidative Addition: The Pd(0) catalyst adds to the aryl halide.

Migratory Insertion: The alkene coordinates to the palladium complex and inserts into the Pd-Aryl bond.

β-Hydride Elimination: A hydrogen from the adjacent carbon is eliminated, re-forming the double bond.

Reductive Elimination: The active Pd(0) catalyst is regenerated.

Amine Adduct Mechanism: The industrial process for N,N-dimethylacrylamide involves a Michael addition (conjugate addition) of dimethylamine to the acrylate ester, followed by a base-catalyzed amidation . google.com The final step is a thermal elimination (pyrolysis) reaction, which proceeds via a cyclic transition state to release the final product and a molecule of dimethylamine. google.com

Advanced Synthetic Strategies and Green Chemistry Principles

Modern synthetic chemistry emphasizes efficiency, safety, and sustainability. These principles have led to the development of advanced strategies applicable to the synthesis of this compound.

Catalytic Methods in this compound Synthesis

Catalysis is central to modern synthesis. The aforementioned Heck reaction is a prime example of a catalytic C-C bond-forming reaction that is highly efficient for creating the 3-(4-fluorophenyl)acrylate backbone. Beyond this, direct amidation methods that avoid the conversion of carboxylic acids to highly reactive acyl chlorides are gaining prominence. These methods often employ coupling agents or catalysts that activate the carboxylic acid in situ.

Furthermore, the amidation step in the amine adduct pathway relies on a strong base catalyst, such as sodium methoxide, to be efficient. google.com Research into anionic polymerization of N,N-dimethylacrylamide has also highlighted the use of initiator systems like sec-butyllithium (B1581126) with diallylamine, demonstrating sophisticated control over reactions involving this monomer. mcmaster.ca While focused on polymerization, these studies provide insight into the reactivity and handling of related compounds under catalytic conditions.

Sustainable and Environmentally Benign Synthetic Protocols

Green chemistry principles aim to reduce the environmental impact of chemical processes. For the synthesis of this compound, this can be applied in several ways:

Atom Economy: Utilizing catalytic methods like the Heck reaction or direct amidation maximizes the incorporation of atoms from reactants into the final product, minimizing waste. The azlactone route is particularly noteworthy as it forms no by-products. google.com

Solvent Choice: Replacing hazardous solvents with greener alternatives is a key goal. For instance, some polymerizations of N,N-dimethylacrylamide have been conducted in solvents like dimethyl sulfoxide (B87167) (DMSO) or even in aqueous solutions. nih.govmdpi.com

Energy Efficiency: Employing catalysts reduces the energy requirements of reactions by lowering the activation energy. The use of alternative energy sources, such as microwave irradiation, has been shown to accelerate organic reactions, potentially reducing reaction times and energy consumption. google.com

Process Simplification: A Japanese patent describes a method to improve the industrial production of N,N-dimethylacrylamide by controlling the water content during the process, which prevents the formation of gel-like substances and allows for the stable recycling of unreacted intermediates. google.com This focus on process optimization and recycling is a core tenet of sustainable industrial chemistry.

Optimization of Reaction Parameters and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing yield, purity, and cost-effectiveness. Key parameters that influence the synthesis of this compound include temperature, catalyst concentration, reactant stoichiometry, and reaction time.

For instance, in the synthesis of hydrogels from N,N-dimethylacrylamide, the initiator concentration and reaction temperature significantly impact the conversion rate. mdpi.com An increase in temperature from 30 °C to 60 °C generally increases polymerization conversion, but temperatures above 65 °C can lead to a decrease in yield due to an increase in chain termination reactions. mdpi.com Similarly, in the industrial amidation process, reacting the ester adduct with 0.4 to 0.9 molar equivalents of dimethylamine is preferred over an equimolar ratio to manage reaction rates and recovery of the low-boiling-point amine. google.com

The table below illustrates hypothetical optimization data for a palladium-catalyzed Heck reaction to form a precursor, methyl 3-(4-fluorophenyl)acrylate.

Table 2: Hypothetical Optimization of a Heck Reaction for Precursor Synthesis
EntryCatalyst Loading (mol%)Temperature (°C)SolventReaction Time (h)Yield (%)
12.080DMF1265
21.080DMF1258
32.0100DMF885
42.0120DMF882 (Increased by-products)
52.0100DMAc891
60.5100DMAc1288

This data illustrates that increasing the temperature from 80 °C to 100 °C (Entry 1 vs. 3) and changing the solvent from DMF to DMAc (Entry 3 vs. 5) could significantly enhance the yield. However, further increasing the temperature might be detrimental (Entry 4), and reducing the catalyst loading could maintain a high yield with longer reaction times (Entry 6), improving the process's cost-effectiveness.

Purification Techniques for Research-Grade this compound

Achieving research-grade purity for this compound necessitates the removal of unreacted starting materials, reagents, and byproducts from the crude reaction mixture. The choice of purification method is dictated by the physical properties of the compound and the nature of the impurities.

Crystallization is a primary technique for the purification of solid organic compounds. luxembourg-bio.com The selection of an appropriate solvent or solvent system is critical for successful recrystallization. An ideal solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

For a compound like this compound, which possesses both aromatic and amide functionalities, a range of solvents could be screened.

Potential Recrystallization Solvents:

Alcohols: Methanol, ethanol, and isopropanol (B130326) are often effective for recrystallizing polar compounds. glpbio.com

Esters: Ethyl acetate (B1210297) can be a good solvent for compounds of intermediate polarity.

Hydrocarbons: Hexanes or heptane (B126788) can be used as anti-solvents in combination with a more polar solvent in which the compound is soluble.

Solvent Mixtures: A common strategy is to dissolve the crude product in a minimal amount of a good solvent (e.g., dichloromethane, acetone) and then add a poor solvent (e.g., hexanes, diethyl ether) until turbidity is observed, followed by heating to redissolve and slow cooling. amazonaws.com

Column Chromatography is a versatile and widely used purification technique that separates compounds based on their differential adsorption onto a stationary phase. For this compound, normal-phase column chromatography using silica (B1680970) gel as the stationary phase is a likely method.

The mobile phase, or eluent, is a crucial parameter and is typically a mixture of a non-polar solvent and a more polar solvent. The polarity of the eluent is adjusted to achieve optimal separation.

Purification Technique Stationary Phase Typical Mobile Phase/Solvent System Principle of Separation
RecrystallizationNot applicableAlcohols (Methanol, Ethanol), Esters (Ethyl Acetate), Hydrocarbons (Hexanes, Heptane), or mixtures thereofDifferential solubility of the compound and impurities at varying temperatures
Column ChromatographySilica GelHexane/Ethyl Acetate gradient, Dichloromethane/Methanol gradientDifferential partitioning of the compound and impurities between the stationary and mobile phases based on polarity

The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Chemical Reactivity and Transformation Pathways of 3 4 Fluorophenyl N,n Dimethylacrylamide

Electrophilic and Nucleophilic Addition Reactions

The core reactivity of the acrylamide (B121943) moiety is centered around the conjugated system, which is susceptible to both electrophilic and nucleophilic attacks.

Michael Addition Reactions of the Acrylamide Moiety

The α,β-unsaturated carbonyl nature of 3-(4-Fluorophenyl)-N,N-dimethylacrylamide makes it an excellent Michael acceptor. This allows for the conjugate addition of a wide variety of nucleophiles to the β-carbon of the double bond. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Common nucleophiles for the Michael addition to activated alkenes like acrylamides include soft nucleophiles such as enolates, amines, thiols, and certain organometallic reagents. researchgate.net The electron-withdrawing effect of the carbonyl group polarizes the double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.

For instance, the reaction of N,N-dimethylacrylamide with aniline, catalyzed by an imidazolium (B1220033) chloride ionic liquid, demonstrates the feasibility of aza-Michael additions to such systems. acs.org It is anticipated that this compound would undergo similar reactions. The general mechanism involves the nucleophilic attack on the β-carbon, followed by protonation of the resulting enolate.

Table 1: Representative Michael Addition Reactions with Acrylamide Derivatives

NucleophileCatalyst/ConditionsProduct Type
AnilineImidazolium chloride, 110 °Cβ-Amino amide
ThiolsBase (e.g., Et3N) or catalyst-freeβ-Thioether amide
MalonatesBase (e.g., NaOEt)γ-Keto ester derivative

This table presents typical reactions for acrylamide systems; specific yields for this compound would require experimental validation.

Other Conjugate Addition Pathways

Beyond the classic Michael addition, other conjugate addition reactions can be envisaged. For example, organocuprates (Gilman reagents) are known to add to α,β-unsaturated carbonyl compounds with high selectivity for 1,4-addition. The reaction of a Gilman reagent, such as lithium dimethylcuprate, with this compound would be expected to introduce a methyl group at the β-position.

Furthermore, radical additions to the double bond are also a possibility, depending on the reaction conditions and the presence of radical initiators.

Reactions Involving the Fluorophenyl Group

The 4-fluorophenyl group is generally stable but can participate in several types of reactions, most notably nucleophilic aromatic substitution (SNAr) and electrophilic aromatic substitution (EAS), although the latter is deactivated by the electron-withdrawing acrylamide moiety.

The fluorine atom can be displaced by strong nucleophiles under forcing conditions in an SNAr reaction, particularly if there is an additional activating group on the ring. However, the electron-withdrawing nature of the acrylamide substituent is not as strong as a nitro group, so harsh conditions would likely be required.

Electrophilic aromatic substitution reactions, such as nitration or halogenation, on the fluorophenyl ring would be directed to the positions ortho to the fluorine and meta to the acrylamide group. The fluorine is an ortho, para-director, while the deactivating acrylamide group is a meta-director. The regiochemical outcome would depend on the specific reagents and conditions.

N-Substituted Acrylamide Functionalization Reactions

The N,N-dimethylamide group is relatively robust. However, it can undergo hydrolysis to the corresponding carboxylic acid under strong acidic or basic conditions, although this is generally a difficult transformation.

More relevant are reactions that involve the polymerization of the acrylamide monomer. N,N-disubstituted acrylamides like this compound can undergo radical polymerization to form polymers with the fluorophenyl group as a pendant moiety. rsc.orggoogle.com These polymers can have interesting material properties. For instance, N,N-dimethylacrylamide is used to synthesize hydrogels. nih.gov

Derivatization for Specific Research Applications

The chemical handles present in this compound allow for its derivatization for various research purposes, such as the development of biological probes or novel materials.

For example, the acrylamide functionality is a known reactive group for covalent inhibitors of enzymes, particularly those with a cysteine residue in their active site. The Michael addition of a cysteine thiol to the acrylamide can form a stable covalent bond. Therefore, this compound could serve as a scaffold for the design of such inhibitors.

Furthermore, the fluorophenyl group can be a useful feature for 19F NMR studies, a technique often employed in drug discovery and materials science to probe molecular interactions and environments. The molecule could also be derivatized to create fluorescent probes, where the electronic properties of the conjugated system are modulated by the addition of a fluorophore. researchgate.net

Table 2: Potential Derivatizations of this compound for Research Applications

Derivatization ReactionPotential ApplicationRelevant Functional Group
Covalent modification of proteinsEnzyme inhibition studiesAcrylamide moiety
PolymerizationSynthesis of functional polymers and hydrogelsAcrylamide moiety
Introduction of a fluorophoreDevelopment of fluorescent probesFluorophenyl or acrylamide moiety
Isotopic labeling (e.g., with 13C or 15N)Mechanistic studies and metabolic tracingEntire molecule

In-depth Analysis of "this compound" Polymerization Cannot Be Completed Due to Lack of Available Scientific Literature

Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is a significant lack of specific research data on the polymerization science of the chemical compound This compound . The stringent requirements of the request, which mandate focusing solely on this specific monomer and adhering to a detailed outline covering its homopolymerization and copolymerization behaviors, cannot be met with the currently accessible information.

The requested article structure included detailed subsections on:

Free Radical Polymerization Kinetics and Mechanisms

Controlled/Living Radical Polymerization Techniques (e.g., RAFT, ATRP)

Various Polymerization Methodologies (Bulk, Solution, Emulsion, Suspension)

Copolymerization Reactivity Ratios

Synthesis of Statistical, Block, and Graft Copolymers

While extensive research exists for the polymerization of the parent compound, N,N-dimethylacrylamide (DMAA) , and other substituted acrylamides, this information cannot be extrapolated to the fluorophenyl derivative without violating the core requirements of scientific accuracy and the specific constraints of the user's request. researchgate.netcmu.educmu.edursc.orgresearchgate.netornl.govmdpi.com The introduction of a 4-fluorophenyl group at the 3-position of the acrylamide structure would significantly alter the monomer's electronic and steric properties, thereby influencing its reactivity, polymerization kinetics, and the properties of the resulting polymer in ways that cannot be predicted without direct experimental studies.

Searches for polymerization studies involving "this compound" or even closely related 3-aryl substituted N,N-dimethylacrylamides did not yield the specific data, such as kinetic parameters, reactivity ratios, or detailed synthesis conditions for various polymer architectures, that would be necessary to populate the requested article sections and data tables. The available information is largely limited to vendor listings of the compound itself.

Therefore, to maintain a high standard of scientific accuracy and adhere strictly to the provided instructions, the generation of the requested article is not possible at this time. Fulfilling the request would necessitate speculation and the fabrication of data, which is contrary to the principles of factual and evidence-based reporting.

Polymerization Science of 3 4 Fluorophenyl N,n Dimethylacrylamide

Copolymerization Strategies Involving 3-(4-Fluorophenyl)-N,N-dimethylacrylamide

Advanced Copolymer Architectures and Topologies

The synthesis of advanced copolymer architectures such as block, graft, star, and dendritic polymers involving this compound has not been a significant focus of published research. Controlled radical polymerization techniques, which are typically employed for creating such complex structures, would theoretically be applicable. However, specific studies detailing the reaction kinetics, monomer reactivity ratios with common comonomers, and the characterization of the resulting polymer architectures are not readily found.

Without experimental data, it is challenging to create meaningful data tables that would illustrate the properties of these advanced copolymers. For instance, tables comparing molecular weight distributions, block segregation in block copolymers, or grafting densities in graft copolymers for polymers containing this compound are not available in the current body of scientific literature.

Polymerization in Confined Media and Interfacial Polymerization

Similarly, there is a notable lack of research on the polymerization of this compound within confined media, such as in nanopores, micelles, or on surfaces. Such polymerization techniques can lead to polymers with unique properties and morphologies. Interfacial polymerization, another powerful method for creating thin films and capsules, also does not appear to have been explored in depth with this specific monomer. The investigation into how the fluorine and dimethylamide functionalities of the monomer influence its behavior at interfaces or in confined spaces remains an open area for research.

Post-Polymerization Modification and Functionalization of Poly[this compound] and Copolymers

The post-polymerization modification of homopolymers or copolymers of this compound is another area where specific research is lacking. The chemical handles present in the monomer—the fluorophenyl and dimethylamide groups—could potentially be targeted for modification. For example, the aromatic ring could undergo electrophilic substitution reactions, although the deactivating effect of the fluorine atom and the amide group would need to be considered. The amide group itself is generally stable, but could potentially be hydrolyzed under harsh conditions.

Detailed studies on the functionalization of copolymers containing this compound, including the types of reactions, efficiency, and the properties of the resulting functionalized polymers, have not been reported in a comprehensive manner. Consequently, the creation of data tables summarizing reaction conditions and outcomes for such modifications is not feasible based on current knowledge.

Advanced Spectroscopic and Structural Elucidation in 3 4 Fluorophenyl N,n Dimethylacrylamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 3-(4-Fluorophenyl)-N,N-dimethylacrylamide, ¹H, ¹³C, and ¹⁹F NMR would provide definitive confirmation of its covalent framework.

In ¹H NMR spectroscopy, the N,N-dimethyl groups are expected to show distinct singlets due to hindered rotation around the amide C-N bond, a known feature in substituted acrylamides. nih.gov This phenomenon can lead to two separate peaks for the methyl protons, often observed around 2.9-3.3 ppm. The vinyl proton attached to the double bond would appear as a singlet in the olefinic region (typically 6.0-7.5 ppm). The 4-fluorophenyl group would exhibit a characteristic AA'BB' system, appearing as two sets of doublet of doublets in the aromatic region (approximately 7.0-7.6 ppm), resulting from coupling between adjacent protons and long-range coupling to the fluorine atom.

In ¹³C NMR, distinct signals would correspond to the carbonyl carbon (~165 ppm), the vinyl carbons, the aromatic carbons, and the N-methyl carbons (~37 ppm). The carbon atoms of the fluorophenyl ring would show splitting due to C-F coupling, with the carbon directly bonded to fluorine exhibiting the largest coupling constant.

¹⁹F NMR would show a single resonance, confirming the presence of one fluorine environment, with its chemical shift providing information about the electronic environment of the phenyl ring. Dynamic NMR studies could also be employed to determine the energy barrier for rotation around the amide bond. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of structurally similar compounds like N,N-dimethylacrylamide and other fluorinated aromatic systems.

Atom Type Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity / Notes
N-Methyl¹H~3.1, ~2.9Two singlets (due to hindered rotation)
Vinyl-H¹H~6.8Singlet
Aromatic-H (ortho to F)¹H~7.1Doublet of doublets (or triplet)
Aromatic-H (meta to F)¹H~7.5Doublet of doublets
N-Methyl¹³C~37, ~35Two distinct signals
Vinyl-C¹³C~120, ~140Two distinct signals
Aromatic-C (ipso-F)¹³C~163Doublet (large ¹JCF)
Aromatic-C (ortho-F)¹³C~130Doublet (²JCF)
Aromatic-C (meta-F)¹³C~115Doublet (³JCF)
Aromatic-C (para-F)¹³C~140Singlet (or small ⁴JCF)
Carbonyl¹³C~166Singlet

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are crucial for identifying the functional groups within a molecule. For this compound, these methods would confirm the presence of the key amide, alkene, and fluorophenyl moieties.

The IR spectrum is expected to show a strong absorption band for the amide C=O (carbonyl) stretching vibration, typically found in the region of 1650-1680 cm⁻¹. The C=C stretching of the acryloyl group would appear around 1620-1640 cm⁻¹. Vibrations associated with the fluorophenyl ring would include C=C stretching bands in the 1450-1600 cm⁻¹ region and a strong C-F stretching band, characteristically located between 1100 and 1250 cm⁻¹. The C-N stretch of the tertiary amide would be observed around 1300-1400 cm⁻¹.

Raman spectroscopy would complement the IR data. The C=C double bond, being highly polarizable, would give a strong signal in the Raman spectrum, often more intense than in the IR spectrum. Aromatic ring vibrations would also be prominent. These techniques are also valuable for studying polymerization kinetics, as the disappearance of the vinyl C=C band can be monitored over time.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Predicted values are based on spectral data for N,N-dimethylacrylamide and other fluorinated aromatic compounds.

Vibrational Mode Technique Predicted Frequency Range (cm⁻¹) Expected Intensity
Amide C=O StretchIR1650 - 1680Strong
Alkene C=C StretchIR, Raman1620 - 1640Medium (IR), Strong (Raman)
Aromatic C=C StretchIR, Raman1450 - 1600Medium to Strong
C-N StretchIR1300 - 1400Medium
C-F StretchIR1100 - 1250Strong
Aromatic C-H Bend (out-of-plane)IR800 - 850Strong

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight and providing structural information through fragmentation patterns. The molecular weight of this compound is 193.22 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z ≈ 193. The fragmentation pattern can be predicted based on the stability of the resulting fragments. Key fragmentation pathways would likely include:

α-cleavage: Loss of the dimethylamino radical (•N(CH₃)₂) to yield a stable acylium ion at m/z 149.

Cleavage at the C-C bond: Fission of the bond between the carbonyl carbon and the vinyl carbon, potentially leading to a fluorophenyl-vinyl cation or related fragments.

Aromatic Fragmentation: Generation of the fluorophenyl cation at m/z 95.

Loss of a methyl radical (•CH₃) from the molecular ion to give a fragment at m/z 178.

These predictable fragmentation patterns provide a fingerprint for the molecule, allowing for its confirmation and differentiation from isomers or impurities. libretexts.orgwikipedia.org

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

Predicted m/z Proposed Fragment Ion Formation Pathway
193[C₁₁H₁₂FNO]⁺Molecular Ion [M]⁺
178[C₁₀H₉FNO]⁺[M - CH₃]⁺
149[C₉H₆FO]⁺[M - N(CH₃)₂]⁺ (α-cleavage)
95[C₆H₄F]⁺Fluorophenyl cation

X-ray Crystallography and Diffraction Studies of Crystalline Forms and Polymer Structures

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. chemicalbook.com If single crystals of this compound can be grown, single-crystal X-ray diffraction would provide precise measurements of bond lengths, bond angles, and torsional angles. This would unambiguously establish the molecule's conformation in the solid state, including the planarity of the acrylamide (B121943) group and the orientation of the fluorophenyl ring. Furthermore, it would reveal details of intermolecular interactions, such as C-H···O or C-H···F hydrogen bonds and potential π–π stacking between phenyl rings, which govern the crystal packing.

For polymeric materials derived from this monomer, X-ray diffraction (XRD) is used to analyze the bulk structure. The resulting diffraction pattern would indicate whether the polymer is amorphous (characterized by broad, diffuse halos) or semi-crystalline (showing sharp diffraction peaks superimposed on an amorphous background). nih.gov The degree of crystallinity, size of crystallites, and polymer chain packing can be determined from the XRD data, all of which are critical parameters that influence the mechanical, thermal, and barrier properties of the final material.

Electron Microscopy Techniques for Morphological Characterization of Related Polymeric Materials

Electron microscopy techniques are essential for visualizing the morphology of materials at the micro- and nanoscale. For polymers synthesized from this compound, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) would offer critical insights into their physical structure.

Scanning Electron Microscopy (SEM): SEM is used to image the surface topography of bulk polymer samples. For instance, if the polymer is formulated as a hydrogel, SEM could reveal its porous network structure, providing information on pore size and interconnectivity, which are vital for applications in drug delivery or as scaffolds for tissue engineering. mdpi.com For polymer films or coatings, SEM can be used to assess surface roughness and uniformity.

Transmission Electron Microscopy (TEM): TEM is employed to visualize the internal structure of materials at a much higher resolution. If the polymer is used to create nanoparticles or core-shell structures, TEM can determine their size, shape, and size distribution with high precision. glpbio.com It can also reveal the internal morphology of polymer blends or composites, identifying the phase separation and dispersion of different components.

Chromatographic and Separation Techniques for Purity Assessment and Oligomer Analysis

Chromatographic techniques are fundamental for both the purification of the monomer and the characterization of its resulting polymers.

Purity Assessment of the Monomer: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for assessing the purity of the this compound monomer. These techniques can effectively separate the target compound from any unreacted starting materials, synthesis byproducts, or degradation products. The area under the peak in the chromatogram is proportional to the concentration, allowing for quantitative determination of purity.

Oligomer and Polymer Analysis: Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is the primary technique for analyzing the molecular weight and molecular weight distribution of polymers. rsc.org By passing a solution of the polymer through a column packed with porous gel, molecules are separated based on their hydrodynamic volume. This allows for the determination of key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). These values are critical as they directly correlate with the polymer's mechanical, rheological, and solution properties.

Theoretical and Computational Investigations of 3 4 Fluorophenyl N,n Dimethylacrylamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the electronic properties of a molecule. For 3-(4-Fluorophenyl)-N,N-dimethylacrylamide, we can infer its characteristics by analyzing its constituent parts: the 4-fluorophenyl group and the N,N-dimethylacrylamide backbone.

The reactivity of the monomer can be described by global reactivity descriptors, which are often calculated using DFT. These descriptors for a related molecule, m-fluoroaniline, have been computed and provide a basis for estimation. chemrxiv.org The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between HOMO and LUMO (E_gap) is a key indicator of chemical reactivity and stability. researchgate.net A smaller energy gap generally implies higher reactivity.

For this compound, the HOMO is expected to be located primarily on the N,N-dimethylacrylamide moiety and the phenyl ring, while the LUMO would be distributed over the conjugated system. The electron-withdrawing nature of the fluorine atom would likely lower the energy of the HOMO and LUMO compared to the unsubstituted 3-phenyl-N,N-dimethylacrylamide.

Table 1: Estimated Global Reactivity Descriptors for this compound based on Analogous Compounds

DescriptorEstimated Value (Arbitrary Units)SignificanceAnalogous Compound Data Source
HOMO Energy Lowered by F-substitutionElectron-donating ability chemrxiv.org
LUMO Energy Lowered by F-substitutionElectron-accepting ability chemrxiv.org
HOMO-LUMO Gap (E_gap) Relatively smallIndicates potential for polymerization researchgate.net
Chemical Hardness (η) ModerateResistance to change in electron distribution researchgate.net
Electronegativity (χ) Increased by F-substitutionElectron-attracting tendency chemrxiv.org
Electrophilicity Index (ω) Moderate to highCapacity to accept electrons researchgate.net

Note: The values are qualitative estimations based on published data for analogous compounds.

Furthermore, the Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this molecule, the oxygen atom of the carbonyl group would exhibit a region of negative electrostatic potential, making it a likely site for electrophilic attack, while regions of positive potential would be found around the hydrogen atoms. chemrxiv.org

Molecular Dynamics Simulations of Monomer and Polymer Systems

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules and polymers over time. youtube.comyoutube.com For the monomer, MD simulations in a solvent like water or an organic solvent could provide insights into its conformational preferences and solvation characteristics.

For the polymer, poly(this compound), MD simulations are crucial for understanding its macroscopic properties based on its chain dynamics. mdpi.com Simulations of poly(N,N-dimethylacrylamide) (PDMAA) have shown that it is a water-soluble polymer with specific conformational properties in aqueous solutions. nih.govmdpi.com The introduction of the fluorophenyl group would increase the hydrophobicity of the polymer, potentially leading to thermoresponsive behavior, where the polymer undergoes a phase transition from a soluble to an insoluble state with a change in temperature. mdpi.com This is a known phenomenon for other N-substituted polyacrylamides. mdpi.com

MD simulations can be used to calculate several key parameters for the polymer chain:

Radius of Gyration (Rg): This parameter provides a measure of the size and compactness of the polymer coil in solution. youtube.com

End-to-end Distance: This measures the distance between the two ends of the polymer chain.

Radial Distribution Functions (RDFs): RDFs can reveal the local structure of the solvent around the polymer, indicating how water molecules, for example, interact with the fluorophenyl and amide groups. nih.gov

Persistence Length: This is a measure of the stiffness of the polymer chain. youtube.com

The interactions between polymer chains and with solvent molecules are governed by force fields, which are a set of parameters describing the potential energy of the system. youtube.com For a polymer like poly(this compound), a force field such as the Generalized Amber Force Field (GAFF) or a similar customized force field would be necessary to accurately model the interatomic interactions.

Density Functional Theory (DFT) Studies on Reaction Pathways

DFT can be used to investigate the mechanisms of chemical reactions, including the polymerization of vinyl monomers. For this compound, DFT calculations can help to elucidate the mechanism of its free-radical polymerization. anii.org.uy

DFT calculations on related acrylamide (B121943) systems have been used to understand the stereochemistry of the polymerization, i.e., whether the resulting polymer is isotactic, syndiotactic, or atactic. mcmaster.ca The stereochemistry of the polymer can significantly affect its physical properties. The transition state structures for the addition of a monomer to the growing polymer chain can be located, and their energies can be calculated to predict the most likely stereochemical outcome.

Table 2: Estimated Energetic Parameters for the Polymerization of this compound based on Analogous Systems

Reaction StepParameterSignificanceAnalogous Compound Data Source
Initiation Activation EnergyEnergy barrier to start polymerization anii.org.uy
Propagation Activation EnergyEnergy barrier for chain growth mcmaster.ca
Termination Reaction EnergyEnergy released during termination anii.org.uy

Note: These are qualitative estimations and the actual values would require specific DFT calculations for the title compound.

Structure-Property Relationship Predictions at the Molecular Level

By combining quantum chemical calculations and molecular modeling, it is possible to predict the structure-property relationships for this compound and its polymer. For instance, the electronic properties of the monomer, such as its polarizability and hyperpolarizability, can be calculated to assess its potential for applications in nonlinear optics. researchgate.netset-science.com

For the polymer, properties such as the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state, can be estimated using molecular dynamics simulations. youtube.com The Tg is a critical parameter for determining the processing conditions and application range of a polymer.

The presence of the fluorophenyl group is expected to have a significant impact on the properties of the polymer. The rigidity of the phenyl ring and the strong C-F bond could lead to a higher Tg compared to unsubstituted PDMAA. Furthermore, the polar nature of the C-F bond could enhance the dielectric properties of the polymer. acs.org

Computational Polymerization Modeling

Computational models can be developed to simulate the polymerization process itself, providing detailed information about the evolution of the polymer chains over time. anii.org.uy Kinetic Monte Carlo simulations, for example, can be used to model the free-radical polymerization of acrylamide monomers. These models can predict key characteristics of the resulting polymer, such as:

Monomer Conversion: The percentage of monomer that has been converted into polymer over time. acs.org

Molecular Weight Distribution (MWD): The distribution of chain lengths in the final polymer sample. acs.org

Copolymer Composition: If copolymerized with another monomer, the model can predict the sequence of monomer units in the polymer chains.

These models rely on the rate constants for the initiation, propagation, and termination reactions, which can be obtained from experimental data or estimated from DFT calculations. anii.org.uy Such simulations are invaluable for optimizing polymerization conditions to achieve a polymer with desired properties. youtube.com For a substituted acrylamide like this compound, these models would need to account for the specific reactivity of the monomer.

Applications of Poly 3 4 Fluorophenyl N,n Dimethylacrylamide and Its Copolymers in Advanced Materials Science

Development of Stimuli-Responsive Polymeric Materials

Stimuli-responsive polymers, or "smart" polymers, are materials that exhibit significant and reversible changes in their physical or chemical properties in response to external stimuli such as temperature, pH, light, or electric fields. rsc.org The integration of fluorine into polymer backbones is a known strategy to modulate these responses.

Research on fluorinated polyacrylamides has demonstrated that the solubility and thermoresponsive properties can be finely controlled by the degree and position of fluorine substitution. rsc.org For instance, studies on polymers like poly[N-(2,2-difluoroethyl)acrylamide] (P2F) show that fluorine atoms can influence the lower critical solution temperature (LCST), the temperature above which the polymer becomes insoluble in water. rsc.orgrsc.org This is attributed to the altered hydration state and intermolecular interactions caused by the electronegative fluorine atoms.

Integration into Composite Materials and Nanocomposites

The development of polymer composites and nanocomposites is a cornerstone of modern materials science, enabling the creation of materials with synergistic properties. The non-fluorinated analogue, poly(N,N-dimethylacrylamide) (PDMAA), has been successfully used as a coating for nanoparticles, enhancing their hydrophilicity and biocompatibility. nih.gov For example, upconverting nanoparticles coated with PDMAA copolymers have been developed for biomedical imaging applications. nih.gov

The introduction of the 3-(4-fluorophenyl) group into the polymer structure is expected to open new avenues for composite materials. The fluorinated moiety can introduce specific interactions, such as fluorophilic interactions, which could be exploited for the controlled assembly of nanocomposites. For instance, Poly[3-(4-Fluorophenyl)-N,N-dimethylacrylamide] could act as a stabilizing agent for fluorinated nanoparticles or as a matrix material in composites where specific surface properties are desired.

Research on Adhesion and Surface Modification Utilizing Derived Polymers

The modification of surfaces to control adhesion is critical in a multitude of applications, from biomedical implants to microelectronics. Polyacrylamides are known for their potential in surface modification. Studies have shown that grafting poly(N,N-dimethylacrylamide) onto polymer surfaces can enhance their adhesive properties. nus.edu.sg

A particularly interesting area of research is the development of biomimetic adhesives inspired by the adhesive proteins of marine mussels. nih.gov These adhesives often incorporate catechol groups, which can form strong bonds with a variety of surfaces. Research on catechol-containing polyacrylamides has demonstrated their efficacy as adhesive materials. nih.gov Copolymers of this compound with catechol-containing monomers could lead to the development of advanced adhesives with tailored surface energies and environmental resistance due to the presence of fluorine.

The fluorophenyl group in Poly[this compound] would significantly lower the surface energy of coatings derived from it. This could be advantageous in creating surfaces with controlled wettability or in applications requiring low friction. The ability to tune the surface properties by copolymerizing the fluorinated monomer with other functional monomers offers a versatile platform for designing surfaces with specific adhesive or release characteristics.

Exploration in Optoelectronic and Electronic Materials Research

Fluorinated organic materials are gaining prominence in the field of optoelectronics and electronics due to the unique effects of the fluorine atom on the electronic properties of conjugated systems. rsc.org The high electronegativity of fluorine leads to a lowering of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. rsc.org This can facilitate electron injection and enhance the stability of the material against oxidative degradation. rsc.org

While Poly[this compound] is not a conjugated polymer itself, it can be used as a component in optoelectronic devices in several ways. As a dielectric layer, its fluorination could lead to a lower dielectric constant and improved electrical insulation. In polymer light-emitting diodes (PLEDs), it could be used as a host material for emissive dopants, where the fluorinated groups could influence the charge transport and device efficiency.

Furthermore, fluorinated polymers are known for their low optical absorption in the near-infrared region, making them suitable for applications in optical communications. mdpi.com Fluorinated polyimides, for example, are used in the fabrication of optical waveguides and other photonic components. researchgate.net Copolymers incorporating this compound could be designed to have a low refractive index and low optical loss, making them promising candidates for cladding materials in optical fibers or as components in other optical devices.

Advanced Hydrogels and Polymer Networks Research

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. They have found extensive use in biomedical applications, such as drug delivery and tissue engineering. Poly(N,N-dimethylacrylamide) (PDMAA) is a hydrophilic and biocompatible polymer that readily forms hydrogels. nih.govconicet.gov.ar The properties of these hydrogels, such as their swelling ratio and mechanical strength, can be tuned by varying the crosslinking density and copolymer composition. conicet.gov.arresearchgate.net

The incorporation of this compound into a hydrogel network is expected to introduce new functionalities. The hydrophobic fluorophenyl groups could act as physical crosslinkers, leading to the formation of tough and self-healing hydrogels. Research on other systems has shown that hydrophobic interactions can significantly enhance the mechanical properties of hydrogels. itu.edu.tr

Moreover, the presence of fluorine could be exploited for the controlled release of fluorinated drugs. The fluorophilic interactions between the hydrogel matrix and the drug molecules could lead to a more sustained release profile. Copolymers of this compound with pH- or temperature-responsive monomers could result in dual-responsive hydrogels with tunable drug release kinetics. The unique combination of hydrophilic and fluorophilic domains within the hydrogel network offers a versatile platform for designing advanced drug delivery systems and tissue engineering scaffolds.

Membranes and Separation Technologies Research

Polymer membranes play a crucial role in various separation processes, including gas separation, pervaporation, and water purification. The performance of these membranes is determined by the chemical nature and morphology of the polymer. Hydrophilic polymers like poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA), a related polymer, have been used to create composite membranes for gas dehydration and CO2 separation. researchgate.netuwaterloo.ca

The unique chemical structure of Poly[this compound] makes it an intriguing candidate for membrane applications. The presence of the fluorophenyl group could enhance the membrane's performance in several ways. For instance, it could increase the free volume within the polymer matrix, which is beneficial for gas separation applications. The fluorinated nature of the membrane could also impart selectivity towards fluorinated compounds, making it suitable for specialized separation processes.

In the context of fuel cells, membranes with high proton conductivity are required. While not intrinsically conductive, copolymers of this compound with sulfonic acid-containing monomers could be developed as proton exchange membranes. The fluorinated component could provide the necessary chemical and thermal stability, while the sulfonic acid groups would facilitate proton transport. The ability to tailor the polymer's properties through copolymerization makes it a versatile platform for designing next-generation separation membranes.

Future Research Directions and Unresolved Challenges in 3 4 Fluorophenyl N,n Dimethylacrylamide Research

Emerging Synthetic Paradigms

The synthesis of 3-(4-Fluorophenyl)-N,N-dimethylacrylamide is a critical first step that influences purity, yield, and environmental impact. Future research must focus on developing more efficient and sustainable synthetic routes.

Current challenges often lie in multi-step procedures that may generate significant waste or require harsh reaction conditions. google.com A primary future direction is the exploration of flow chemistry and microreactor technology . These approaches offer precise control over reaction parameters, leading to higher yields, improved safety, and reduced solvent usage. sciencedaily.com The development of a continuous-flow process for the synthesis of this monomer would represent a significant advancement for potential industrial-scale production.

Another emerging paradigm is the use of PFAS-free synthesis routes . sciencedaily.com Given the increasing environmental scrutiny of per- and polyfluoroalkyl substances (PFAS), future research must proactively design synthetic pathways that avoid these "forever chemicals," potentially by using alternative fluorinating agents or novel catalytic systems that utilize simple fluoride (B91410) salts. sciencedaily.com Research into one-pot syntheses or tandem reactions that minimize intermediate purification steps will also be crucial for improving atom economy and reducing the environmental footprint.

Synthetic Paradigm Objective Key Research Focus Potential Impact
Flow ChemistryIncrease efficiency, safety, and scalability.Development of continuous-flow reactors and optimization of reaction parameters (temperature, pressure, residence time).Higher yields, reduced waste, facilitates large-scale production.
PFAS-Free SynthesisEnhance environmental sustainability.Exploring alternative fluorinating agents and catalytic systems that avoid persistent pollutants. sciencedaily.comGreener production process, compliance with future regulations.
Atom EconomyMinimize waste and improve resource efficiency.Designing one-pot reactions and catalytic cycles that reduce the number of synthetic steps and byproducts. google.comLower production costs, reduced environmental impact.

Novel Polymerization Control Strategies

To create advanced materials, precise control over the polymerization process is essential. While traditional free-radical polymerization can produce polymers from this compound, it offers limited control over molecular weight, dispersity, and architecture.

Future research will heavily rely on Controlled Radical Polymerization (CRP) techniques . tandfonline.com Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a particularly versatile method that is tolerant to a wide range of functional monomers. weiyougroup.orgspecificpolymers.com A significant challenge is the rational design and selection of a suitable RAFT agent (a thiocarbonylthio compound) that is effective for the specific reactivity of this compound. specificpolymers.com Systematic screening of RAFT agents will be necessary to achieve polymers with low polydispersity (PDi < 1.3) and predictable molecular weights. specificpolymers.com

Beyond basic CRP, an ambitious future direction is the development of sequence-controlled polymerization . wikipedia.orgthechemicalengineer.com This would involve the precise placement of this compound monomers along a polymer chain with other monomers. Achieving this level of control could lead to synthetic macromolecules that mimic the complexity and function of biopolymers like proteins, opening up unprecedented opportunities in data storage and advanced biomaterials. wikipedia.org

Expansion into Multifunctional Polymeric Architectures

The ability to control polymerization opens the door to creating complex and multifunctional polymeric architectures. Research should move beyond simple linear homopolymers to explore more sophisticated designs.

A key area of expansion is the synthesis of block copolymers . tandfonline.com By combining a block of poly(this compound) with blocks of other polymers (e.g., hydrophilic polymers like poly(ethylene glycol)), researchers can create amphiphilic macromolecules. rsc.orgrsc.org These can self-assemble in solution to form nanostructures such as micelles or polymersomes, which are highly promising for applications in drug delivery and nanoreactors. rsc.org

Another avenue is the creation of branched or hyperbranched polymers . researchgate.net These architectures can lead to materials with unique solution properties, lower viscosity, and a high density of functional groups at their periphery compared to linear analogues. mdpi.com By copolymerizing this compound with a cross-linking agent or a specially designed monomer, hyperbranched structures could be developed for use in advanced coatings or as highly soluble catalyst supports. researchgate.net The incorporation of stimuli-responsive monomers could lead to "smart" materials that change their properties in response to external triggers like pH or temperature. nih.govnih.govyoutube.com

Architecture Description Key Properties Potential Applications
Block CopolymersChains composed of distinct polymer blocks.Amphiphilicity, self-assembly. rsc.orgrsc.orgDrug delivery nanocarriers, nanoreactors. rsc.org
Branched/HyperbranchedHighly branched, tree-like structures.Low viscosity, high functionality. researchgate.netRheology modifiers, advanced coatings, drug conjugates. researchgate.netmdpi.com
Stimuli-Responsive CopolymersIncorporate monomers that react to environmental changes.Tunable solubility, conformational changes. nih.govnih.govSmart hydrogels, sensors, controlled release systems. mdpi.com

Addressing Environmental Sustainability in Synthesis and Application

The long-term viability of any new material is intrinsically linked to its environmental sustainability. For fluorinated polymers, this is a particularly critical consideration.

A major unresolved challenge is the end-of-life fate of polymers derived from this compound. Most fluorinated polymers are highly persistent in the environment. rsc.org A forward-thinking research direction is the design of chemically recyclable or depolymerizable polymers . rsc.org This involves engineering specific chemical linkages into the polymer backbone that allow it to be selectively broken down into its constituent monomers under mild conditions, enabling a closed-loop life cycle. rsc.org

Furthermore, the entire lifecycle, from monomer synthesis to final disposal, must be evaluated. This includes minimizing the use of hazardous solvents and reagents, reducing energy consumption during polymerization, and designing materials that are non-toxic and biocompatible. acs.orgeuropa.eu Future research should incorporate lifecycle assessment studies to quantify the environmental impact and guide the development of greener alternatives. The potential for degradation into smaller fluorinated molecules that could be environmentally persistent is a significant concern that requires thorough investigation. nih.gov

Interdisciplinary Research Opportunities with this compound Derived Materials

The unique properties anticipated for polymers of this compound create a fertile ground for interdisciplinary collaboration.

In biomedical engineering , these materials hold significant promise. mdpi.comnih.govsci-hub.se The presence of fluorine allows for non-invasive tracking of the material in vivo using ¹⁹F Magnetic Resonance Imaging (¹⁹F MRI), a technique with no background signal in the body. researchgate.net This makes these polymers excellent candidates for developing "theranostic" systems—materials that combine therapeutic drug delivery with diagnostic imaging. researchgate.net Copolymers could be designed to form nanocarriers that encapsulate anticancer drugs, with the polymer shell providing both stability and a means of tracking their biodistribution. nih.govnih.gov

In materials science , the fluorinated component can impart low surface energy, leading to hydrophobic and oleophobic properties. tandfonline.commdpi.com This suggests applications in advanced anti-fouling coatings for marine applications, stain-resistant textiles, or low-friction surfaces for microfluidic devices.

In sensor technology , the incorporation of stimuli-responsive elements alongside the fluorophenyl group could lead to novel chemical sensors. mdpi.com Changes in the local environment could trigger a conformational change in the polymer, which in turn could be detected via a change in the ¹⁹F NMR signal, creating a highly specific and sensitive detection modality. The collaboration between polymer chemists, medical researchers, and engineers will be essential to translate these potential applications into reality.

Q & A

Q. Answer :

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.28–6.81 ppm), acrylamide protons (δ 6.54–5.89 ppm), and N,N-dimethyl groups (δ 2.96–2.83 ppm) .
  • LC–MS : Validate molecular weight (calc. for C₁₁H₁₂FNO: 193.09 g/mol) and purity.
  • IR Spectroscopy : Confirm C=O stretch (~1650 cm⁻¹) and C-F stretch (~1220 cm⁻¹).

Q. Answer :

  • RAFT Polymerization : Use acrylamido-based chain transfer agents (CTAs) like TBP or TBA to control molecular weight (e.g., PDI <1.3) and minimize bimodal distributions. For example, TBP-mediated polymerization at CTA/I = 5/1 yields PDMA with Mn ~10,000–50,000 .
  • Ru-Based Living Polymerization : RuCl₂(PPh₃)₃ with alkyl halides (e.g., CCl₃Br) in toluene/Al(Oi-Pr)₃ achieves living polymerization (PDI ~1.6) .
    Contradiction Note : ATRP fails to control polymerization due to radical stabilization by amide-Cu complexes, leading to termination .

Advanced: How to resolve molecular weight discrepancies in RAFT vs. ATRP for acrylamide polymers?

Q. Answer :

  • RAFT Challenges : Bimodal distributions arise from bimolecular termination (e.g., high Mn impurities in CDB-mediated reactions). Mitigate by using CTAs with high reinitiation efficiency (e.g., TBA) .
  • ATRP Limitations : Poor control due to Cu-amide interactions. Use alternative ligands (e.g., Me₄Cyclam) or switch to RAFT .
    Methodological Tip : Employ SEC-MALS for accurate Mn analysis and monitor termination via radical trapping agents.

Advanced: How to design thermoresponsive block copolymers incorporating this compound?

Q. Answer :

  • RAFT-Grafted Block Copolymers : Synthesize PDMA-b-PNIPAM using PDMA macro-CTA. For example:
    • Conditions : Aqueous RAFT at RT, [NIPAM]/[CTA] = 100.
    • Outcome : Triblock copolymers exhibit LCST ~32°C, confirmed by DLS and SLS .
  • Stimuli-Responsive Surfaces : Immobilize copolymers on gold films via thiol end-groups for tunable wettability .

Basic: What side reactions occur during fluorophenyl-substituted acrylamide synthesis?

Q. Answer :

  • Isomerization : Cis/trans ratios can shift under prolonged heating or acidic conditions. Stabilize intermediates via low-temperature quenching .
  • Over-Hydrogenation : Pd catalysts may reduce acrylamide to saturated amides. Use stoichiometric H₂O and monitor H₂ pressure .

Advanced: How does solvent polarity affect hydrophobic pendant association in acrylamide polymers?

Q. Answer :

  • Fluorescence Studies : Pyrene-labeled PDMA shows increased association in acetone/water mixtures (Θ-solvent) vs. DMF (good solvent). Use blob model analysis of fluorescence decays to quantify aggregation .
  • Design Tip : Adjust solvent composition to modulate micelle size (e.g., 20–50 nm in 60% acetone) .

Advanced: What strategies enhance mechanical properties of nanocomposite hydrogels with this compound?

Q. Answer :

  • Clay-PDMA Nanocomposites : Incorporate Laponite clay (2–5 wt%) during in situ polymerization. Results in tensile strengths >1 MPa and elongations >1500% .
  • Mechanism : Clay acts as multifunctional crosslinker, reducing stress concentration points. Validate via TEM and XRD .

Basic: What are optimal conditions for introducing fluorophenyl groups into acrylamides?

Q. Answer :

  • Michael Addition : Use NaH in DMF to couple 1-(4-fluorophenyl)isobenzofuran with N,N-dimethylacrylamide (16 h, RT). Quench with H₂O and extract with EtOAc (85% yield) .
  • Purification : Silica gel chromatography with hexane/EtOAc (3:1) to remove unreacted substrates.

Advanced: How to mitigate bimolecular termination in RAFT polymerization of acrylamides?

Q. Answer :

  • CTA Selection : Use TBA over CDB to reduce high Mn impurities. TBA’s methyl groups improve chain transfer efficiency .
  • Kinetic Control : Lower initiator concentration ([CTA]/[I] >5) and maintain steady radical flux via incremental monomer addition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.